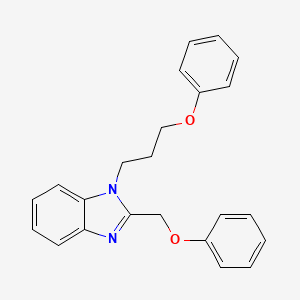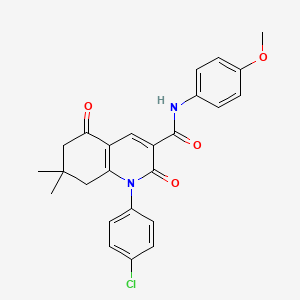![molecular formula C17H14BrN3OS B11591942 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11591942.png)
2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a hydroxyl group, and a thiophene-pyridine fused ring system. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the brominated phenyl derivative. This is followed by the formation of the Schiff base through a condensation reaction between the brominated phenyl aldehyde and an amine. The final step involves the cyclization of the intermediate to form the thiophene-pyridine fused ring system under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the Schiff base yields an amine derivative .
Scientific Research Applications
2-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of 2-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties and applications.
Uniqueness
2-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE stands out due to its complex structure, which combines a brominated phenyl group, a Schiff base, and a thiophene-pyridine fused ring system.
Properties
Molecular Formula |
C17H14BrN3OS |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C17H14BrN3OS/c18-12-1-2-14(22)11(7-12)9-20-16-13(8-19)15-10-3-5-21(6-4-10)17(15)23-16/h1-2,7,9-10,22H,3-6H2/b20-9+ |
InChI Key |
RBBBIVCVBJLFGP-AWQFTUOYSA-N |
Isomeric SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11591864.png)

![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11591881.png)
![2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11591887.png)
![7-[(3-Chlorophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B11591892.png)
![(5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11591898.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11591901.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B11591909.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B11591917.png)

![(2E)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11591922.png)
![4-chloro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B11591926.png)
![4-chloro-N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B11591933.png)
![(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B11591937.png)
